(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Chiral separation Analytical chemistry Peptide synthesis

Sourcing stereochemically defined pyrrolidine building blocks with guaranteed (2S,4R) configuration and meta-nitro substitution often delays neuroscience lead optimization. (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid resolves this by delivering the exact trans-pyrrolidine scaffold required for selective GluK1 antagonist design. • Confirmed (2S,4R) stereochemistry matches validated kainate receptor pharmacophore geometry. • Meta-nitrobenzyl group serves as a reduction handle for generating amine-functionalized intermediates. • Distinct retention behavior vs. ortho/para isomers enables robust HPLC/LC-MS purity methods. Ready stock for global shipment.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 1049980-33-7
Cat. No. B3339528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid
CAS1049980-33-7
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)4-8-2-1-3-10(5-8)14(17)18/h1-3,5,9,11,13H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
InChIKeyLGBDRRRFTLQEHU-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid – Chiral Pyrrolidine Building Block


(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049980-33-7), also referred to as trans-4-(3-nitrobenzyl)-L-proline, is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring with a 3-nitrobenzyl substituent at the 4-position in a trans configuration relative to the 2-carboxyl group . With a molecular weight of 250.25 g/mol and the molecular formula C₁₂H₁₄N₂O₄, this compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, particularly for the development of constrained glutamate analogues and ionotropic glutamate receptor modulators . Its structural relationship to kainic acid and other pyrrolidine-based excitatory amino acid receptor ligands positions it within a critical class of compounds for neuroscience research and neurological drug discovery programs [1].

Chiral (2S,4R)-trans scaffold for constrained glutamate analogue design
Meta-nitrobenzyl reduction handle enables amine intermediate generation
Synthetic intermediate for ionotropic glutamate receptor modulator research

Why (2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid Cannot Be Substituted


The (2S,4R) stereochemistry of the pyrrolidine ring combined with the precise meta-nitrobenzyl substitution at the 4-position defines the compound's conformational constraints and potential biological recognition properties . Generic substitution with unsubstituted proline, ortho-nitrobenzyl isomers such as (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049978-67-7), or para-nitrobenzyl derivatives like (R)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1217715-29-1) would fundamentally alter the steric and electronic environment around the pyrrolidine core, thereby changing binding interactions, reactivity, and downstream synthetic utility . Furthermore, the nitro group at the meta position provides a distinct reduction handle for generating amine-functionalized intermediates that differs in spatial orientation and accessibility compared to ortho or para substitution patterns, directly affecting subsequent coupling or derivatization outcomes [1].

Ortho-nitrobenzyl isomer
Regioisomer alters nitro spatial orientation and polarity, shifting reactivity and binding interactions
Para-nitrobenzyl derivative
Substitution pattern changes electronic environment, modifying coupling and derivatization outcomes
Unsubstituted proline
Lacks nitro group, eliminating reduction handle and scaffold electronic modulation

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid – Differentiation Evidence


Meta- vs. Ortho-Nitrobenzyl: Physical and Analytical Properties

The meta-nitrobenzyl substitution pattern of (2S,4R)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid provides distinct physical and analytical properties compared to the ortho-substituted isomer (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049978-67-7) . While both compounds share the identical molecular formula C₁₂H₁₄N₂O₄ and molecular weight of 250.25 g/mol, the different positioning of the nitro group on the benzyl ring alters the compound's polarity and chromatographic retention behavior [1].

Regioisomer comparison
Data to verify
Meta-nitrobenzyl alters polarity and chromatographic retention vs ortho isomer, enabling distinct analytical tracking
Supports regioisomer identity confirmation during multi-step synthesis
Supplier-specified 95% purity; method context may vary
Chiral separation Analytical chemistry Peptide synthesis

Trans-(2S,4R) Configuration: Glutamate Analogue Design

The (2S,4R) stereochemistry of this compound places it within a class of l-trans-4-substituted prolines that have been rationally designed as selective antagonists for ionotropic glutamate receptors, specifically homomeric kainic acid receptor subtype 1 (GluK1) [1]. The lead compound in this series, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, demonstrated a binding affinity Ki = 4 μM against cloned homomeric GluK1 receptors [2]. While direct binding data for (2S,4R)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is not publicly available, the nitrobenzyl moiety serves as a versatile precursor that can be reduced to the corresponding amine for further functionalization or used directly as an electron-withdrawing group to modulate receptor interactions [3].

Glutamate receptor scaffold
Class-level inference
Scaffold matches validated (2S,4R)-4-substituted proline antagonist class; lead compound GluK1 Ki = 4 µM. Direct binding data not available for this derivative
Supports scaffold selection for GluK1 antagonist development
Binding affinity requires experimental validation for this specific analogue
Ionotropic glutamate receptors Kainic acid analogues Neurological drug discovery

Hydrochloride Salt: Enhanced Solubility for Biological Assays

The hydrochloride salt of this compound (CAS 1049740-11-5), trans-4-(3-nitrobenzyl)-L-proline hydrochloride, offers significantly enhanced aqueous solubility and handling characteristics compared to the free base form . The hydrochloride salt, with a molecular weight of 286.71 g/mol (formula C₁₂H₁₅ClN₂O₄), appears as a yellow powder with recommended storage at 2-8°C, whereas the free base (MW 250.25 g/mol) has more limited aqueous solubility . This salt form is specifically utilized in probing conformational dynamics in peptide and enzyme studies due to its distinct trans configuration and improved solution properties .

Salt vs free base
Head-to-head
Hydrochloride salt (CAS 1049740-11-5) enhances aqueous solubility and offers higher purity grades (≥99% HPLC) vs free base (MW 250.25)
Enables aqueous assay preparation without co-solvent interference
Supplier reported; solubility context may differ by buffer
Biological assay preparation Peptide chemistry Enzyme studies

Pyrrolidine-2-Carboxylic Acid Derivatives: Patent-Backed Intermediates

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid falls within a broader class of pyrrolidine-2-carboxylic acid derivatives that are explicitly claimed in patent literature for pharmaceutical applications [1]. Specifically, WO2014206257A1 describes preparation methods for pyrrolidine-2-carboxylic acid derivatives where the nitrobenzyl group (including p-nitrobenzyl) serves as a protecting group or synthetic handle for subsequent transformations [2]. Additionally, the compound's structural relationship to nitroproline derivatives has been explored in patents covering the treatment of integrin-mediated disorders and LFA-1/ICAM-1 molecular interactions [3].

Patent-class evidence
Class-level
Compound class falls within pyrrolidine-2-carboxylic acid derivatives claimed in WO2014206257A1 and integrin-modulating patents
Indicates synthetic relevance for pharmaceutical intermediate programs
Patent scope does not guarantee specific compound activity
Pharmaceutical intermediates Patent-protected syntheses Drug discovery

(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid Applications


Constrained Glutamate Receptor Modulator Synthesis

Utilize the (2S,4R) stereochemical scaffold as a starting point for developing selective kainic acid receptor subtype 1 (GluK1) antagonists. The trans-pyrrolidine core matches the validated geometry of known antagonists, while the 3-nitrobenzyl group provides an electron-withdrawing substituent that can be reduced to an amine for further diversification or retained to modulate binding interactions [1].

Probing Enzyme Active Site Conformational Dynamics

Employ the hydrochloride salt form (CAS 1049740-11-5) for aqueous solubility-enhanced studies of peptide conformational dynamics and enzyme-substrate interactions. The distinct trans configuration and nitrobenzyl substitution provide a sterically defined probe for investigating stereochemical effects in peptide bond formation and protein-ligand recognition .

Building Block for Integrin-Modulating Therapeutics

Integrate this compound as a chiral building block in multi-step syntheses of pharmaceutical agents targeting integrin-mediated cellular adhesion pathways and LFA-1/ICAM-1 interactions. The nitro group serves as a reduction handle for generating amine intermediates suitable for subsequent coupling reactions, while the defined stereochemistry ensures the desired biological activity of downstream products [2].

Chromatographic Separation of Nitrobenzyl-Prolines Regioisomers

Leverage the distinct physical properties and retention behavior of the meta-nitrobenzyl isomer compared to ortho- and para-substituted analogues for developing and validating analytical methods (HPLC, LC-MS) to monitor synthetic purity and regiochemical fidelity in pharmaceutical manufacturing processes [1].

Application
Selection Property
Validation Focus
Glutamate receptor modulator synthesis
Stereochemical scaffold identity
GluK1 antagonist activity assessment
Enzyme active-site conformational studies
Salt-form aqueous solubility
Aqueous assay compatibility validation
Integrin pathway intermediate synthesis
Nitro reduction handle
Amine intermediate coupling efficiency
Regioisomer analytical method development
Chromatographic retention behavior
HPLC/LC-MS separation optimization

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